![molecular formula C23H18BrN3O4 B11936602 4-bromo-2-((E)-{[oxo(3-toluidino)acetyl]hydrazono}methyl)phenyl benzoate CAS No. 882042-42-4](/img/structure/B11936602.png)
4-bromo-2-((E)-{[oxo(3-toluidino)acetyl]hydrazono}methyl)phenyl benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-bromo-2-((E)-{[oxo(3-toluidino)acetyl]hydrazono}methyl)phenyl benzoate is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique molecular structure, which includes a bromine atom, a hydrazono group, and a benzoate ester. Its chemical formula is C30H29BrN4O6, and it has a molecular weight of 621.493 g/mol .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-2-((E)-{[oxo(3-toluidino)acetyl]hydrazono}methyl)phenyl benzoate typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 4-bromo-2-formylphenyl benzoate with oxo(3-toluidino)acetyl hydrazine under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a catalyst to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require precise control of reaction conditions, including temperature, pressure, and pH, to ensure high yield and purity. Advanced techniques such as continuous flow reactors and automated synthesis systems may be employed to optimize production efficiency .
Análisis De Reacciones Químicas
Types of Reactions
4-bromo-2-((E)-{[oxo(3-toluidino)acetyl]hydrazono}methyl)phenyl benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium iodide in acetone for halogen exchange.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of iodinated derivatives.
Aplicaciones Científicas De Investigación
4-bromo-2-((E)-{[oxo(3-toluidino)acetyl]hydrazono}methyl)phenyl benzoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Medicine: Investigated for its potential use in drug development, particularly in designing inhibitors for specific enzymes or receptors.
Industry: Used in the development of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-bromo-2-((E)-{[oxo(3-toluidino)acetyl]hydrazono}methyl)phenyl benzoate involves its interaction with specific molecular targets. The hydrazono group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition of their activity. The bromine atom may also play a role in enhancing the compound’s binding affinity to its targets .
Comparación Con Compuestos Similares
Similar Compounds
- 4-bromo-2-((E)-{[oxo(3-toluidino)acetyl]hydrazono}methyl)phenyl 4-methoxybenzoate
- 4-bromo-2-((E)-{[oxo(3-toluidino)acetyl]hydrazono}methyl)phenyl 4-ethoxybenzoate
- 4-bromo-2-((E)-{[oxo(3-toluidino)acetyl]hydrazono}methyl)phenyl 2-methylbenzoate
Uniqueness
The uniqueness of 4-bromo-2-((E)-{[oxo(3-toluidino)acetyl]hydrazono}methyl)phenyl benzoate lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the bromine atom and the hydrazono group makes it a versatile compound for various applications in research and industry .
Propiedades
Número CAS |
882042-42-4 |
|---|---|
Fórmula molecular |
C23H18BrN3O4 |
Peso molecular |
480.3 g/mol |
Nombre IUPAC |
[4-bromo-2-[(E)-[[2-(3-methylanilino)-2-oxoacetyl]hydrazinylidene]methyl]phenyl] benzoate |
InChI |
InChI=1S/C23H18BrN3O4/c1-15-6-5-9-19(12-15)26-21(28)22(29)27-25-14-17-13-18(24)10-11-20(17)31-23(30)16-7-3-2-4-8-16/h2-14H,1H3,(H,26,28)(H,27,29)/b25-14+ |
Clave InChI |
LXVTVRZVAOMGLO-AFUMVMLFSA-N |
SMILES isomérico |
CC1=CC(=CC=C1)NC(=O)C(=O)N/N=C/C2=C(C=CC(=C2)Br)OC(=O)C3=CC=CC=C3 |
SMILES canónico |
CC1=CC(=CC=C1)NC(=O)C(=O)NN=CC2=C(C=CC(=C2)Br)OC(=O)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[(6-chloro-1H-benzimidazol-2-yl)methyl]-9-(3-fluorophenyl)-2-piperazin-1-ylpurin-6-amine](/img/structure/B11936528.png)
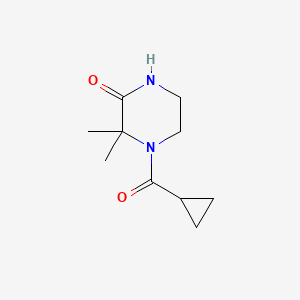
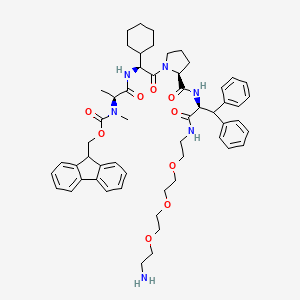
![(1E)-1-(3-nitrophenyl)ethanone [4-(4-methylphenyl)-1,3-thiazol-2-yl]hydrazone](/img/structure/B11936550.png)
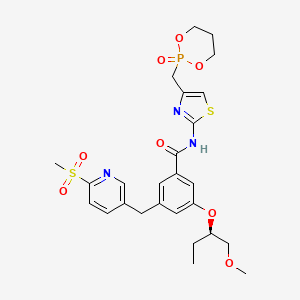

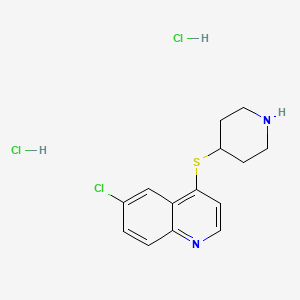
![[[(2R,3R,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-4-fluoro-3-hydroxy-4-methyloxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate;N,N-diethylethanamine](/img/structure/B11936581.png)
![heptadecan-9-yl 7-[(6-heptoxy-6-oxohexyl)-(2-hydroxyethyl)amino]heptanoate](/img/structure/B11936584.png)

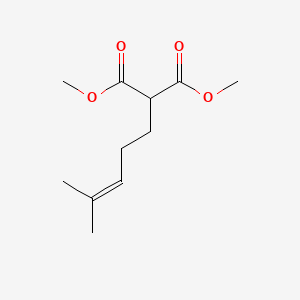

![3-[(3-Bromo-5-methyl-2-pyridinyl)amino]-2-cyclohexen-1-one](/img/structure/B11936596.png)
